
tert-Butyl 3-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)piperidine-1-carboxylate: is a complex organic compound featuring a piperidine ring, a tert-butyl group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group is often introduced using tert-butyl chloroformate in the presence of a base.
Amide Bond Formation: The amide bond is formed by coupling the appropriate amine and carboxylic acid derivatives using coupling reagents like EDCI or DCC.
Industrial Production Methods: Industrial production methods may involve the use of flow microreactor systems for efficient and scalable synthesis. These systems allow for better control over reaction conditions and can improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amide linkage.
Reduction: Reduction reactions can target the carbonyl group in the amide linkage.
Substitution: The tert-butyl group can be substituted under acidic conditions to reveal a carboxylic acid functionality.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Acidic conditions using hydrochloric acid or sulfuric acid.
Major Products:
Oxidation: Formation of oxidized amide derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of carboxylic acid derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules. It is used in the development of novel organic compounds with potential therapeutic properties.
Biology and Medicine: In medicinal chemistry, the compound is explored for its potential as a drug scaffold. It can be modified to enhance its biological activity and selectivity.
Industry: The compound is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amide linkage and piperidine ring play crucial roles in its binding affinity and selectivity. The tert-butyl group enhances solubility and influences reactivity .
Comparison with Similar Compounds
- tert-Butyl 3-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate
Uniqueness: The uniqueness of tert-Butyl 3-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)piperidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl group enhances its solubility and stability, making it a valuable compound in various applications .
Properties
Molecular Formula |
C19H37N3O3 |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
tert-butyl 3-[[(2-amino-3-methylbutanoyl)-propan-2-ylamino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H37N3O3/c1-13(2)16(20)17(23)22(14(3)4)12-15-9-8-10-21(11-15)18(24)25-19(5,6)7/h13-16H,8-12,20H2,1-7H3 |
InChI Key |
HDZHNZMXLTZVBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(CC1CCCN(C1)C(=O)OC(C)(C)C)C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


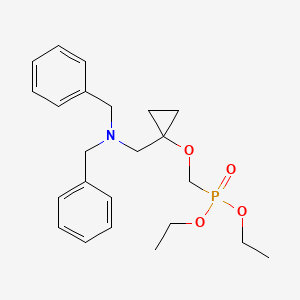
![[2-[(8S,9S,12R,13S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B14793378.png)
![1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B14793384.png)
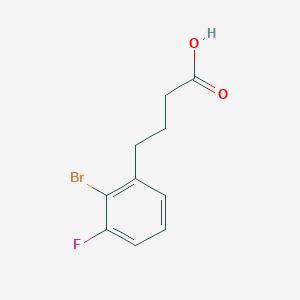
![(10R,13S)-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14793394.png)
![1-Tert-butyl 4-methyl 2-[amino(phenyl)methyl]butanedioate](/img/structure/B14793398.png)
![3H-Pyrazol-3-one, 4-[2-(4-chlorophenyl)diazenyl]-2,4-dihydro-2-methyl-5-(trifluoromethyl)-](/img/structure/B14793399.png)
![N-[1-amino-3-[4-[8-(1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl]phenyl]propan-2-yl]-3-chloro-4-propan-2-yloxybenzamide](/img/structure/B14793406.png)

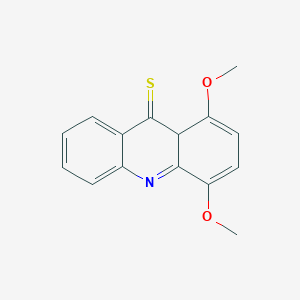
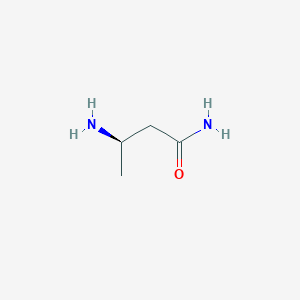
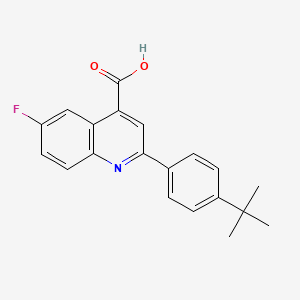
![Benzyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B14793459.png)

